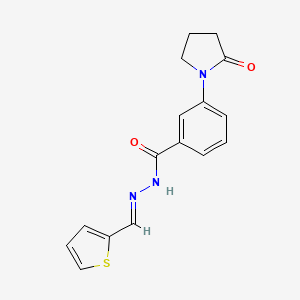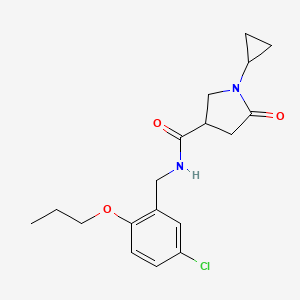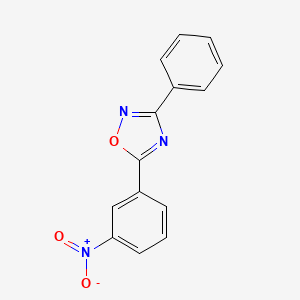![molecular formula C20H29N3O3 B5505489 2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves strategic reactions that enable the formation of the spirocyclic framework. A notable method for synthesizing these compounds includes the Michael addition of lithium enolate to tetrasubstituted olefin acceptors, allowing for the introduction of various substituents into the spirocyclic system (Yang et al., 2008). Additionally, the intramolecular spirocyclization of pyridine substrates has been utilized, highlighting the versatility in creating the 3,9-diazaspiro[5.5]undecane scaffold (Parameswarappa & Pigge, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The construction of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the query compound, demonstrates the versatility of spirocyclic compounds. These derivatives are synthesized via intramolecular spirocyclization of substituted pyridines, highlighting a method for creating complex structures useful in drug design and materials science (Parameswarappa & Pigge, 2011).
Pharmacological Potential
Diazaspiro[5.5]undecanes show significant antihypertensive properties, suggesting potential for the development of new cardiovascular drugs. Specifically, derivatives have demonstrated effectiveness in lowering blood pressure, with their activity being attributed to mechanisms such as peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chemical Diversity and Applications
The flexibility in synthesizing diazaspiro[5.5]undecane derivatives is further exemplified by the creation of compounds with various substitutions, which could be tailored for specific biological activities or material properties. This adaptability underscores the potential of these compounds in a wide range of scientific applications, from medicinal chemistry to materials science (Ahmed et al., 2012).
Bioactivity and Synthesis
The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds have been extensively reviewed, indicating their potential for treating various disorders, including obesity, pain, and cardiovascular diseases. This review highlights the compound's versatility and potential in developing new therapeutic agents (Blanco‐Ania et al., 2017).
Innovative Synthesis Methods
Recent advancements in synthesis methods for diazaspiro[5.5]undecane derivatives showcase the ongoing innovation in chemical synthesis. These methods enable the creation of complex and functionalized molecules, which could serve as key intermediates in the development of new drugs or materials (Aggarwal et al., 2014).
Eigenschaften
IUPAC Name |
2-butyl-8-[2-(2-oxopyridin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-3-11-22-15-20(10-8-18(22)25)9-6-13-23(16-20)19(26)14-21-12-5-4-7-17(21)24/h4-5,7,12H,2-3,6,8-11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIGHUUAZPVKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2(CCCN(C2)C(=O)CN3C=CC=CC3=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)



![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)
![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)
![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)